molecular formula C16H20N2O4 B4439567 4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-

4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-

Cat. No.: B4439567
M. Wt: 304.34 g/mol
InChI Key: JKEFUGHHRBXCSJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with formaldehyde and an appropriate carboxylic acid derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification steps, including crystallization and chromatography, are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-6-methyl-3-oxo-N-[(tetrahydro-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-4-5-14-13(7-11)18(16(20)10-22-14)9-15(19)17-8-12-3-2-6-21-12/h4-5,7,12H,2-3,6,8-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEFUGHHRBXCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
Reactant of Route 2
Reactant of Route 2
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
Reactant of Route 3
Reactant of Route 3
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
Reactant of Route 4
Reactant of Route 4
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
Reactant of Route 5
Reactant of Route 5
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-
Reactant of Route 6
Reactant of Route 6
4H-1,4-BENZOXAZINE-4-ACETAMIDE, 2,3-DIHYDRO-6-METHYL-3-OXO-N-[(TETRAHYDRO-2-FURANYL)METHYL]-

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